molecular formula C16H22FN5O B4015379 4-[2-(2-fluorophenyl)ethyl]-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

4-[2-(2-fluorophenyl)ethyl]-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B4015379
M. Wt: 319.38 g/mol
InChI Key: KYWNNMLBQGDTDU-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules incorporating elements such as fluorophenyl groups, methylpiperazine, and triazole rings. These structural features are known to contribute to diverse biological and chemical properties, making the compound of significant interest for further exploration.

Synthesis Analysis

While the specific compound you've mentioned has not been directly reported in literature, similar compounds have been synthesized through various methods, including conventional heating and microwave-assisted methods. These processes often involve stepwise reactions that build the complex structure from simpler precursors, indicating the potential pathways that might be applicable for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques like X-ray diffraction. These studies reveal the presence of intermolecular interactions such as hydrogen bonding and π-π interactions, which stabilize the crystal structure and influence the compound's physical properties.

Chemical Reactions and Properties

The reactivity of this compound can be inferred from related structures, involving reactions such as condensation with aldehydes, interactions with bromo acetophenone, and reactions leading to the formation of Schiff bases. These reactions not only extend the chemical diversity of the core structure but also modify its biological activity.

Physical Properties Analysis

Physical properties such as solubility, crystal structure, and melting points can be closely related to the compound's molecular structure. Solubility in organic solvents like CHCl3, DMF, and DMSO is common, indicating potential ease of manipulation in laboratory settings.

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and conditions, are pivotal for understanding the compound's behavior in biological systems and potential applications in material science. The presence of fluorophenyl and methylpiperazine groups suggests a compound that could exhibit unique interactions with biological targets or catalytic properties in synthetic applications.

properties

IUPAC Name

4-[2-(2-fluorophenyl)ethyl]-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN5O/c1-20-8-10-21(11-9-20)12-15-18-19-16(23)22(15)7-6-13-4-2-3-5-14(13)17/h2-5H,6-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWNNMLBQGDTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NNC(=O)N2CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-fluorophenyl)ethyl]-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-fluorophenyl)ethyl]-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
4-[2-(2-fluorophenyl)ethyl]-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
4-[2-(2-fluorophenyl)ethyl]-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 4
Reactant of Route 4
4-[2-(2-fluorophenyl)ethyl]-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 5
Reactant of Route 5
4-[2-(2-fluorophenyl)ethyl]-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
4-[2-(2-fluorophenyl)ethyl]-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

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